molecular formula C17H24N2O4 B1520473 Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate CAS No. 1235440-57-9

Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate

Cat. No.: B1520473
CAS No.: 1235440-57-9
M. Wt: 320.4 g/mol
InChI Key: FHPIOAMZSNTQTI-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1235440-57-9 . It has a molecular weight of 320.39 . The compound is typically stored at room temperature and is available in oil form .


Molecular Structure Analysis

The molecular formula of this compound is C17H24N2O4 . The InChI code for this compound is 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-5-8-14(19)11-22-15(20)12-6-4-7-13(18)10-12/h4,6-7,10,14H,5,8-9,11,18H2,1-3H3 .

Scientific Research Applications

Copper(II)-Radical Ferromagnetic Exchange Studies

Research by Speier et al. (1996) involved the aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-base condensation products with copper, exhibiting strong copper(II)−radical ferromagnetic exchange. This study is indicative of the chemical behavior of tert-butylated compounds in the presence of metal ions, which may be relevant for understanding the reactivity of similar structures (Speier, Csihony, Whalen, & Pierpont, 1996).

Synthesis of Aromatic Polyamides

Yang, Hsiao, and Yang (1999) synthesized aromatic polyamides based on bis(ether-carboxylic acid) or a dietheramine derived from tert-butylhydroquinone. This research illustrates the application of tert-butylated precursors in polymer science, showcasing methods for creating materials with potentially valuable physical properties (Yang, Hsiao, & Yang, 1999).

Metabolism of tert-Butylated Compounds

Walde and Scheline (2009) investigated the metabolism of p-tert-butyltoluene in rats and guinea pigs, revealing the oxidative pathways to alcohol and carboxylic acid derivatives. Though not directly related, understanding the metabolic pathways of tert-butylated compounds can provide insights into their biodegradability and potential biomedical applications (Walde & Scheline, 2009).

Synthesis and Catalysis with tert-Butylmethylphosphino Groups

Imamoto et al. (2012) prepared rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This work highlights the catalytic potential of tert-butylated ligands in synthesizing chiral pharmaceutical ingredients, demonstrating their utility in asymmetric synthesis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Synthesis of tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate

Zhang et al. (2018) presented a synthesis method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs. This research underscores the importance of tert-butylated compounds in the synthesis of pharmaceuticals, providing a methodological framework for developing novel therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Properties

IUPAC Name

tert-butyl 2-[(3-aminobenzoyl)oxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-5-8-14(19)11-22-15(20)12-6-4-7-13(18)10-12/h4,6-7,10,14H,5,8-9,11,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPIOAMZSNTQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145456
Record name 1,1-Dimethylethyl 2-[[(3-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-57-9
Record name 1,1-Dimethylethyl 2-[[(3-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-[[(3-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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